4,5-Dehydro Apixaban

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Dehydro Apixaban is a derivative of Apixaban, a highly potent and selective inhibitor of blood coagulation factor Xa. Apixaban is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders. The modification at the 4,5-position of the Apixaban molecule introduces unique chemical properties that may enhance its efficacy or alter its pharmacokinetic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dehydro Apixaban typically involves the modification of the Apixaban molecule through a series of chemical reactions. The starting material is often 4-chloronitrobenzene, which undergoes a series of steps including nitration, reduction, and cyclization to form the core structure. The dehydrogenation at the 4,5-position is achieved using specific reagents and conditions, such as palladium-catalyzed dehydrogenation.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dehydro Apixaban undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of palladium.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like dimethylformamide or acetonitrile.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties.

Scientific Research Applications

Model Compound for Dehydrogenation Reactions

4,5-Dehydro Apixaban serves as an important model compound for studying dehydrogenation reactions. Researchers utilize this compound to investigate the effects of structural modifications on chemical reactivity. The unique chemical properties imparted by the 4,5-dehydro modification allow for a deeper understanding of reaction mechanisms and pathways in organic chemistry.

Reference Standard in Quality Control

In pharmaceutical development, this compound is employed as a reference standard in quality control processes. Its structural characteristics make it suitable for ensuring the consistency and quality of related anticoagulant compounds during synthesis and formulation.

Interaction with Biological Macromolecules

Research has focused on the potential effects of this compound on blood coagulation pathways. Studies have indicated that it interacts with various biological macromolecules, providing insights into its role in modulating coagulation processes. This can lead to a better understanding of how structural changes influence biological activity.

Anticoagulant Efficacy

This compound is being explored as a potential anticoagulant with improved efficacy and safety profiles compared to its parent compound, Apixaban. Investigations into its pharmacodynamics suggest that it may offer enhanced inhibition of factor Xa, potentially leading to reduced thromboembolic events while minimizing bleeding risks .

Development of New Anticoagulants

The unique properties of this compound make it a candidate for the development of new anticoagulant drugs. Its structural modifications may confer advantages such as improved bioavailability and stability compared to existing anticoagulants like Rivaroxaban and Edoxaban. Ongoing research aims to characterize these benefits further .

Clinical Case Studies

A notable case study involving Apixaban overdose provides insights into the clinical implications of anticoagulation therapy. In this case, a patient ingested a significant amount of Apixaban without experiencing bleeding complications. The findings highlighted the relationship between anti-factor Xa activity and coagulation profiles, suggesting that similar studies on this compound could yield important safety data regarding overdose scenarios .

Mechanism of Action

4,5-Dehydro Apixaban exerts its effects by selectively inhibiting factor Xa, a key enzyme in the blood coagulation cascade. By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This action is independent of antithrombin III and affects both free and bound forms of factor Xa.

Comparison with Similar Compounds

Rivaroxaban: Another factor Xa inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Edoxaban: A direct factor Xa inhibitor with a longer half-life and different dosing regimen.

Betrixaban: A factor Xa inhibitor with unique pharmacodynamic characteristics.

Uniqueness of 4,5-Dehydro Apixaban: this compound stands out due to its structural modification at the 4,5-position, which may confer enhanced stability, improved bioavailability, or altered interaction with factor Xa. These unique properties make it a valuable compound for further research and potential therapeutic applications.

Biological Activity

4,5-Dehydro Apixaban is a derivative of apixaban, a direct oral anticoagulant (DOAC) that selectively inhibits factor Xa (FXa). Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic applications and safety profile. This article synthesizes findings from various studies, focusing on the compound's pharmacodynamics, pharmacokinetics, and clinical implications.

This compound functions as a competitive inhibitor of FXa, which is pivotal in the coagulation cascade. By inhibiting FXa, it effectively prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent clot formation.

Key Inhibition Characteristics

- Inhibition Constant (Ki) : The Ki value for this compound is approximately 0.08 nM at 25°C, indicating a potent inhibitory effect on FXa .

- IC50 Values : The concentration required for 50% inhibition (IC50) against thrombus-associated FXa activity is around 1.3 nM .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Bioavailability

- Oral Bioavailability : Approximately 50%, with peak plasma concentrations occurring 3-4 hours post-administration .

- Protein Binding : High protein binding (~87% in humans), predominantly to albumin .

Elimination

- Half-life : The elimination half-life is about 12 hours .

- Clearance Mechanisms : Metabolism primarily occurs via cytochrome P450 enzymes (CYP3A4/5), with renal excretion accounting for about 27% of total clearance .

Clinical Efficacy and Safety

This compound has been studied in various clinical scenarios to evaluate its efficacy compared to traditional anticoagulants like warfarin.

Case Studies

- Massive Intoxication Case : A case report described a patient who ingested 70 tablets (175 mg) of apixaban without significant bleeding complications. The patient exhibited elevated anti-Xa activity and coagulopathy but recovered without severe outcomes. This case highlights the compound's safety profile even at high doses .

- Chronic Kidney Disease (CKD) Patients : A systematic review indicated that apixaban is effective and safe for patients with stage 4 or 5 CKD undergoing dialysis. It demonstrated comparable efficacy to warfarin in preventing stroke and systemic embolization while showing a superior safety profile regarding bleeding risks .

Comparative Analysis of Biological Activity

| Parameter | Apixaban | This compound |

|---|---|---|

| Inhibition Constant (Ki) | 0.08 nM | ~0.08 nM |

| IC50 (Thrombus-associated FXa) | 1.3 nM | Similar |

| Oral Bioavailability | ~50% | Similar |

| Half-life | ~12 hours | Similar |

| Protein Binding | ~87% | Similar |

Properties

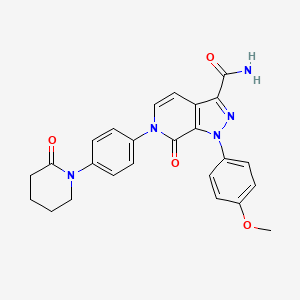

IUPAC Name |

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]pyrazolo[3,4-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-13,15H,2-4,14H2,1H3,(H2,26,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTJDWJXHOSJHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C=CN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.